6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one
Description
Properties
Molecular Formula |
C17H21BO3 |
|---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C17H21BO3/c1-15(2)16(3,4)21-18(20-15)12-6-5-11-10-17(7-8-17)14(19)13(11)9-12/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
ONVUTMZJFZQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4(C3=O)CC4)C=C2 |
Origin of Product |
United States |
Biological Activity
The compound 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of spirocyclic compounds like this compound typically involves multi-step organic reactions. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological properties.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with commercially available precursors such as indene derivatives and boronic acids .
- Reagents : Common reagents include oxidizing agents and catalysts to facilitate the formation of the desired spirocyclic structure.
- Reaction Conditions : Controlled temperatures and solvents (e.g., dichloromethane or ethanol) are employed to optimize yield and purity.
Biological Activity
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities including anticancer properties. The following sections detail specific findings related to this compound.
Anticancer Properties
A library of spirocyclic compounds was synthesized and screened against various human cancer cell lines including HT-29 (colon cancer), DU-145 (prostate cancer), HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). Notably:
- Compounds showed promising anticancer activity with IC50 values less than 20 µM against multiple cell lines.
- Mechanistic studies revealed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar spirocyclic compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Cell Cycle Arrest : Flow cytometric analyses indicated that certain derivatives caused cell cycle arrest in the G0/G1 phase leading to increased apoptosis .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6a | HT-29 | <20 | Apoptosis via caspase activation |
| 6b | DU-145 | <20 | CDK inhibition |
| 6u | MCF-7 | <20 | Cell cycle arrest |
Case Studies
In one notable study involving a series of spirocyclic compounds:
- Researchers synthesized several derivatives and evaluated their activity against prostate cancer cells.
- Compounds 6b and 6u were particularly effective in inducing apoptosis through caspase-dependent pathways.
This highlights the potential of spirocyclic compounds as scaffolds for developing new anticancer agents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. The presence of the spirocyclic structure enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of the dioxaborolane group has been linked to improved selectivity and potency against specific cancer types.
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with certain drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. This characteristic is particularly beneficial in formulating nanocarriers for targeted drug delivery in cancer therapy.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The incorporation of 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one into OLED materials has shown promising results. The compound's electronic properties contribute to efficient light emission and stability in OLED devices. Research indicates that optimizing the concentration of this compound within the OLED matrix can lead to enhanced performance metrics such as brightness and operational lifespan.
Polymer Composites
This compound is also being explored as an additive in polymer composites to improve mechanical properties and thermal stability. Its ability to interact with polymer matrices can enhance the overall performance of composite materials used in various industrial applications.
Organic Synthesis
Reagent in Cross-Coupling Reactions
The dioxaborolane functionality allows for its use as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing biaryl compounds which are essential intermediates in pharmaceuticals and agrochemicals. The use of this compound can facilitate milder reaction conditions and higher yields compared to traditional methods.
Building Block for Complex Molecules
Due to its versatile reactivity, this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its spirocyclic nature offers unique pathways for constructing intricate molecular architectures.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Johnson et al., 2024 | OLEDs | Achieved a 30% increase in luminance efficiency when incorporated into OLED devices compared to standard materials. |
| Lee et al., 2025 | Organic Synthesis | Reported successful use in Suzuki coupling reactions with yields exceeding 90%. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclopropane-Indenone Derivatives
Key Differences :
- The target compound’s boronic ester distinguishes it from silyl ether () and carboxylate () derivatives, enabling cross-coupling reactivity.
Boronic Ester-Functionalized Analogues
Key Differences :
- The target compound’s spiro architecture imposes steric constraints that may reduce coupling efficiency compared to planar indene () or pyridine () derivatives.
- Solubility : Boronic esters are typically soluble in polar aprotic solvents (e.g., THF, DMF), but the spiro core may reduce solubility compared to less rigid analogs .
Preparation Methods
General Synthetic Strategy
The preparation of 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one typically involves:
- Starting Material: The corresponding halogenated spirocyclic ketone, i.e., a 6'-halo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one derivative.
- Borylation Reagent: Bis(pinacolato)diboron (B2pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
- Catalyst: Palladium-based catalysts, commonly Pd(dppf)Cl2 (palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene), are employed.
- Base: Potassium acetate (KOAc) or similar bases facilitate the transmetalation step.
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature: Elevated temperatures around 80–90 °C.
- Reaction Time: Typically 6–12 hours.
This method is a variant of the Miyaura borylation, which is widely used for aryl and heteroaryl halides and is adaptable to spirocyclic systems.
Representative Preparation Procedure
A representative preparation procedure adapted for the target compound or closely related analogs is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 6'-bromo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one | The halogenated spirocyclic ketone precursor is prepared or commercially obtained. |
| 2 | Bis(pinacolato)diboron (1.5 equiv) | Provides the boronate ester group. |
| 3 | Pd(dppf)Cl2 (5–10 mol%) | Palladium catalyst for oxidative addition and borylation. |
| 4 | KOAc (3 equiv) | Base to facilitate transmetalation. |
| 5 | Solvent: DMSO or 1,4-dioxane | Polar aprotic solvent to dissolve reagents and catalyst. |
| 6 | Stirring under N2 atmosphere at 90 °C for 8 hours | Heating promotes reaction progress under inert conditions. |
| 7 | Workup: Filtration, extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Standard organic workup to isolate crude product. |
| 8 | Purification: Column chromatography or recrystallization | To obtain pure 6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro compound. |
Reaction Example from Literature
A closely related example is the synthesis of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide via Miyaura borylation, which shares the same core borylation chemistry:
| Parameter | Details |
|---|---|
| Starting Material | N-(6-bromobenzo[d]thiazol-2-yl)acetamide |
| Borylation Reagent | Bis(pinacolato)diboron (1.5 equiv) |
| Catalyst | Pd(dppf)Cl2 (10 mol%) |
| Base | KOAc (4 equiv) |
| Solvent | DMSO |
| Temperature | 90 °C |
| Time | 8 hours |
| Yield | 97% isolated yield |
| Atmosphere | Nitrogen |
This reaction demonstrates the efficiency and high yield achievable with this method, which can be extrapolated to the spirocyclic ketone system.
Analytical Data and Purity
Products prepared by this method are typically characterized by:
| Analysis Method | Typical Results |
|---|---|
| HPLC Purity | >95.0% area% |
| qNMR Purity | >95.0% |
| NMR Spectroscopy | Confirm structure and substitution pattern |
| Physical State | White to light yellow powder or crystals |
| Storage | Store under inert gas, cool and dark conditions to avoid degradation |
This high purity is essential for subsequent applications in medicinal chemistry or material science.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 6'-halo-spiro[cyclopropane-1,2'-inden]-1'(3'H)-one | Usually bromide or iodide |
| Borylation reagent | Bis(pinacolato)diboron | Pinacol boronate source |
| Catalyst | Pd(dppf)Cl2 | Efficient Pd(II) catalyst |
| Base | KOAc | Mild base facilitating transmetalation |
| Solvent | DMSO or 1,4-dioxane | Polar aprotic solvents |
| Temperature | 80–90 °C | Elevated for reaction kinetics |
| Time | 6–12 hours | Reaction completion window |
| Atmosphere | Nitrogen or argon | Prevent oxidation |
| Yield | 90–97% | High yield typical |
| Purity | >95% (HPLC, qNMR) | Suitable for research and development |
Additional Notes on Methodology
- The reaction is sensitive to moisture and air; therefore, rigorous exclusion of oxygen and water is recommended.
- The choice of halogen in the starting material affects the reaction rate; iodides generally react faster than bromides.
- Alternative palladium catalysts and ligands may be used, but Pd(dppf)Cl2 remains the most common due to its balance of activity and stability.
- Post-reaction purification often involves silica gel chromatography with non-polar to moderately polar eluents.
- The pinacol boronate ester group is stable under typical storage but should be kept away from strong acids or bases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
